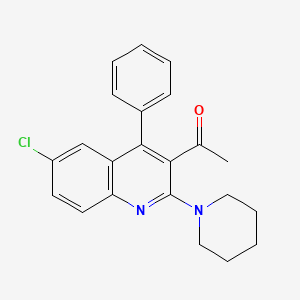
Ethyl 2-(2,4,5-trifluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,4,5-trifluorophenyl)acetate is an organic compound with the molecular formula C10H9F3O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with three fluorine atoms at the 2, 4, and 5 positions. This compound is used in various chemical syntheses and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4,5-trifluorophenyl)acetate can be synthesized through the esterification of 2,4,5-trifluorophenylacetic acid with ethanol in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography (TLC). After completion, the ethanol is distilled off to obtain the desired ester .
Industrial Production Methods
Industrial production of 2,4,5-trifluorophenylacetic acid, a precursor to this compound, involves multiple steps. These include the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate, followed by hydrolysis, acidification, decarboxylation, and reduction of the nitro group. The final step involves diazotization and fluorination .
化学反応の分析
Types of Reactions
Ethyl 2-(2,4,5-trifluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: 2,4,5-trifluorophenylacetic acid.
Reduction: 2-(2,4,5-trifluorophenyl)ethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(2,4,5-trifluorophenyl)acetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals .
作用機序
The mechanism of action of ethyl 2-(2,4,5-trifluorophenyl)acetate depends on its application. In biological systems, it may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways. The presence of fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design .
類似化合物との比較
Similar Compounds
- Ethyl 2-(2,4-difluorophenyl)acetate
- Ethyl 2-(2,5-difluorophenyl)acetate
- Ethyl 2-(3,4,5-trifluorophenyl)acetate
Uniqueness
Ethyl 2-(2,4,5-trifluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other fluorinated phenylacetic acid derivatives .
特性
IUPAC Name |
ethyl 2-(2,4,5-trifluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-10(14)4-6-3-8(12)9(13)5-7(6)11/h3,5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCOSMGZZNULDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl}dimethylamine hydrochloride](/img/structure/B2753673.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2753674.png)
![6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2753675.png)
![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2753679.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide](/img/structure/B2753680.png)
![5-methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2753681.png)





![2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2753691.png)

